6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide
Description
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide is a quinazolinone derivative characterized by:
- A hexanamide linker bridging the quinazolinone to a 3-chlorobenzyl group, which introduces lipophilicity and steric bulk. This structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known bioactivity of quinazolinones .
Properties
CAS No. |
422288-28-6 |
|---|---|
Molecular Formula |
C21H21BrClN3O2S |
Molecular Weight |
494.83 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29) |
InChI Key |
VDHWECXYFBGFEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the reaction of 2-aminobenzamide with thiols under transition-metal-free conditions.
Attachment of the Hexanamide Side Chain: This step involves the coupling of the brominated quinazolinone with a hexanamide derivative, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases, thereby disrupting signaling pathways crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Core Quinazolinone Modifications
Key analogs and their distinguishing features:
Analysis :
- The 6-bromo substituent is conserved across analogs, suggesting its critical role in steric or electronic modulation of the quinazolinone core .
Side Chain Variations
Analysis :
- The hexanamide linker in the target compound balances flexibility and lipophilicity, unlike the rigid azetidinone () or polar sulfonamide () chains. This may favor passive diffusion across biological membranes .
Analysis :
Computational and Crystallographic Insights
- SHELX refinement () and Multiwfn wavefunction analysis () could elucidate the electron density distribution of the sulfanylidene group, highlighting its nucleophilic sulfur atom as a reactive hotspot .
- AutoDock simulations () predict that the hexanamide linker adopts a semi-flexible conformation, enabling deeper penetration into hydrophobic enzyme pockets compared to shorter-chain analogs .
Biological Activity
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide is a synthetic compound belonging to the quinazolinone class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.39 g/mol. The structure includes a quinazolinone core, a bromo substituent, and an amide linkage, contributing to its unique chemical properties. The presence of the sulfanylidene group enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological pathways. Notably, it has been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme crucial for NAD biosynthesis, leading to cytotoxic effects in various cancer cell lines.
Potential Targets
- Nicotinamide Phosphoribosyltransferase (Nampt) : Inhibition results in reduced NAD levels, affecting cellular metabolism and promoting apoptosis in cancer cells.
- Kinases and Proteases : The compound may also interact with other kinases or proteases involved in cell signaling pathways, further influencing tumor growth and survival.
Biological Activities
Research indicates that compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene) exhibit significant pharmacological properties:
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazolinone derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene):
-
Anticancer Studies :
- A study demonstrated that quinazolinone derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis.
- Another study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Compounds structurally related to this quinazolinone were tested against Gram-positive and Gram-negative bacteria, showing moderate to strong inhibition, particularly against Salmonella typhi and Bacillus subtilis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
